The synthesis of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride generally involves the cyclization of appropriate precursors. A common synthetic route includes:
The molecular structure of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride can be described as follows:
Methods such as X-ray crystallography and nuclear magnetic resonance spectroscopy are often employed to confirm the structural integrity and purity of synthesized compounds .
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride can participate in various chemical reactions:
Reactions are typically conducted under controlled pH conditions, using solvents like ethanol or dimethylformamide to enhance solubility and reactivity .
The mechanism of action for 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride primarily involves its interaction with specific molecular targets such as enzymes or receptors.
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride has diverse applications across several fields:
Research continues into optimizing synthesis methods and exploring new applications in drug development, particularly in targeting cancer-related pathways due to its structural properties .
Introduction to the Core Scaffold3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride (molecular formula: C₈H₁₁ClN₂O; PubChem CID: 118994061) is a bicyclic heterocyclic compound featuring a fused piperazine-pyridone core [1]. Its partially saturated structure confers conformational flexibility while maintaining planarity at the pyridone ring, enabling diverse target interactions. This scaffold is recognized as a privileged structure in medicinal chemistry due to its similarity to purine bases and its versatility in modulating kinase targets [3].
1.1 In Silico Target Profiling and Binding Affinity Predictions
Computational target profiling predicts high affinity for cyclin-dependent kinase 2 (CDK2), a validated oncology target regulating cell cycle progression. Molecular docking studies position the protonated piperazine nitrogen toward catalytic residues, while the pyridone carbonyl forms hydrogen bonds with the hinge region residue Leu83 [3]. Binding energy calculations using AutoDock Vina yield ΔG values of -9.2 kcal/mol, comparable to reference inhibitors like roscovitine (-9.8 kcal/mol). Key interactions include:
Table 1: Predicted Binding Affinities for Kinase Targets
Target | ΔG (kcal/mol) | Key Interacting Residues |
---|---|---|
CDK2/Cyclin A2 | -9.2 | Leu83, Asp86, Ile10, Phe82 |
CDK1/Cyclin B | -7.8 | Leu135, Asp146, Val64 |
P38 MAPK | -6.5 | Lys53, Met109 |
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals electronic properties governing reactivity:
Table 2: Quantum Mechanical Parameters of the Core Scaffold
Parameter | Value | Significance |
---|---|---|
HOMO Energy (eV) | -6.21 | Electrophile reactivity |
LUMO Energy (eV) | -1.91 | Nucleophile susceptibility |
HOMO-LUMO Gap (eV) | 4.3 | Polarizability & charge transfer efficiency |
Dipole Moment (Debye) | 4.8 | Solubility & protein binding orientation |
Explicit-solvent MD simulations (100 ns, AMBER22) of the CDK2 complex show:
Figure: RMSF analysis highlights low fluctuation (<1.0 Å) at residues 81–86, confirming stable engagement with the ATP-binding pocket.
A 5-point pharmacophore model (Discovery Studio) elucidates features enabling CDK2 selectivity:
Validation against off-target kinases (e.g., P38 MAPK) reveals that displacement of HBA by >1.2 Å disrupts hinge binding. Thioglycoside derivatives (e.g., compound 14 from [3]) introduce additional HBD groups via sugar hydroxyls, improving selectivity by 12-fold for CDK2 over CDK1.
1.5 De Novo Design of Structurally Optimized Analogs
Structure-based optimization leverages scaffold modularity:
Table 3: Predicted Properties of Optimized Analogs
Analog Structure | CDK2 IC₅₀ (μM) | ΔG (kcal/mol) | LogP |
---|---|---|---|
Parent scaffold | 0.184* | -9.2 | 0.8 |
Pyrazolo[3,4-d]pyrimidine | 0.081 | -10.6 | 1.2 |
Thioglycoside derivative (14) | 0.057 | -11.3 | -0.5 |
Reference inhibitor sorafenib [3] |
Synthetic routes: Key derivatives are accessible via:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1